

Technical Guide: 4-Pentylphenol-d11 for Isotope Dilution Mass Spectrometry

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **4-Pentylphenol-d11**, a deuterated analog of 4-pentylphenol. Its primary application is as an internal standard in analytical methodologies, particularly in isotope dilution mass spectrometry (IDMS) for the accurate quantification of 4-pentylphenol in various matrices. The use of a stable isotopelabeled internal standard is a robust method to correct for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.

Core Compound Data

The key quantitative data for **4-Pentylphenol-d11** are summarized in the table below.

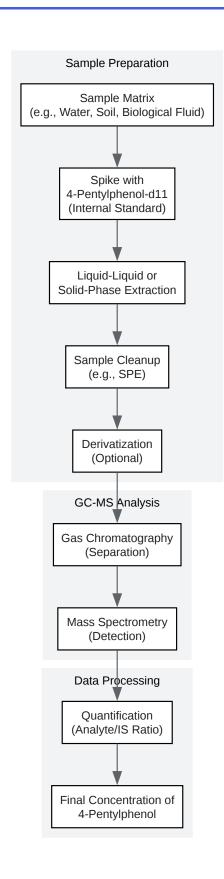


Parameter	Value	Source
CAS Number	1219805-30-7	[1][2]
Molecular Formula	C11D11H5O	[1][2]
Molecular Weight	175.31 g/mol	[2]
Synonyms	4-Pentylphenol-D11 (pentyl-D11), 4-n-Pentyl-d11-phenol, 4-n-Amylphenol D11 (amyl)	[1][2]
Unlabeled CAS Number	14938-35-3 (for 4- Pentylphenol)	[1][2]

Role in Analytical Chemistry

4-Pentylphenol-d11 serves as an ideal internal standard for the quantitative analysis of 4-pentylphenol. In a typical workflow, a known amount of the deuterated standard is spiked into a sample at the beginning of the analytical process. Because **4-Pentylphenol-d11** is chemically identical to the native analyte, it experiences the same losses during sample extraction, cleanup, and derivatization. In the final mass spectrometry analysis, the two compounds are separated by their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the native analyte to that of the deuterated internal standard, the concentration of the native 4-pentylphenol in the original sample can be determined with high accuracy.





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Analytical workflow for 4-pentylphenol using a deuterated internal standard.



Exemplary Experimental Protocol: Quantification of 4-Pentylphenol in Water Samples

While a specific protocol for **4-Pentylphenol-d11** is not widely published, the following methodology for the analysis of alkylphenols in environmental water samples by Gas Chromatography-Mass Spectrometry (GC-MS) is a representative application.

1. Preparation of Standards

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-pentylphenol and 4-Pentylphenol-d11 in methanol.
- Working Standard Solutions: Create a series of calibration standards by diluting the 4pentylphenol stock solution with methanol to achieve concentrations ranging from 1 to 200 ng/mL.
- Internal Standard Spiking Solution: Prepare a working solution of 4-Pentylphenol-d11 at a concentration of 100 ng/mL in methanol.

2. Sample Preparation

- To a 100 mL water sample, add 100 μ L of the 100 ng/mL **4-Pentylphenol-d11** internal standard spiking solution.
- Adjust the pH of the sample to < 2 with sulfuric acid.
- Solid-Phase Extraction (SPE):
 - Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water (pH < 2).
 - Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
 - Wash the cartridge with 5 mL of a 40:60 methanol:water solution to remove interferences.
 - Dry the cartridge under a stream of nitrogen for 10 minutes.

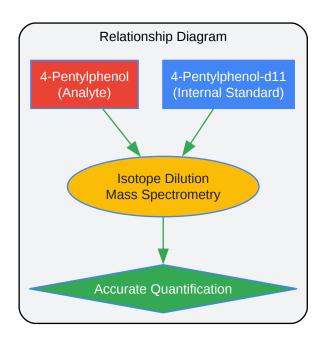


- Elute the analytes with 5 mL of ethyl acetate.
- Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.
- 3. Derivatization (Optional, but recommended for phenols in GC)
- To the concentrated extract, add 50 μL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Cap the vial and heat at 70°C for 30 minutes.
- Cool the sample to room temperature before analysis.
- 4. GC-MS Analysis
- Gas Chromatograph: Equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μm film thickness, 5% phenyl-methylpolysiloxane).
- Injection: 1 μL, splitless mode.
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 1 minute.
 - Ramp: 10°C/min to 280°C.
 - Hold at 280°C for 5 minutes.
- Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode.
 - Monitor characteristic ions for the derivatized 4-pentylphenol and 4-Pentylphenol-d11.
- 5. Quantification
- Generate a calibration curve by plotting the ratio of the peak area of the 4-pentylphenol derivative to the peak area of the 4-Pentylphenol-d11 derivative against the concentration of the calibration standards.



 Calculate the concentration of 4-pentylphenol in the water samples using the generated calibration curve.

This protocol provides a framework for the accurate and sensitive quantification of 4-pentylphenol in environmental samples. The use of **4-Pentylphenol-d11** as an internal standard is critical for mitigating analytical variability and achieving reliable results.



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Logical relationship of **4-Pentylphenol-d11** in analytical methods.

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References

- 1. 4-n-Pentyl-d11-phenol | CAS 1219805-30-7 | LGC Standards [lgcstandards.com]
- 2. 4-n-Pentyl-d11-phenol | CDN-D-5858-0.1G | LGC Standards [lgcstandards.com]







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